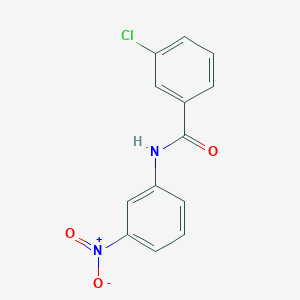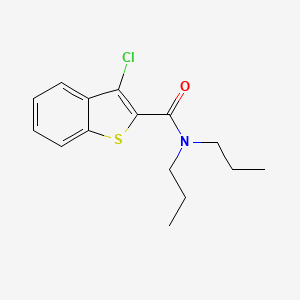![molecular formula C35H40N4O2 B11027432 1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11027432.png)
1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-4’,4’,8’-trimethyl-6’-(4-morpholinylmethyl)-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex heterocyclic compound with a unique spiro structure. Let’s break down its features:
Spiro Structure: The compound contains a spirocyclic moiety, where two rings share a single atom (the spiro center). This arrangement imparts rigidity and influences its chemical properties.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
Morpholine Incorporation:
Benzyl Group Addition:
Chemical Reactions Analysis
1,3-Dibenzyl-4’,4’,8’-trimethyl-6’-(4-morpholinylmethyl)-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one undergoes various reactions:
Oxidation: Oxidative transformations of the benzyl groups.
Reduction: Reduction of the imidazolidine ring or other functional groups.
Substitution: Nucleophilic substitutions at the morpholine nitrogen.
Major Products: These reactions yield derivatives with modified benzyl or morpholine substituents.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Potential interactions with cellular receptors, enzymes, or signaling pathways.
- Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its spirocyclic structure sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C35H40N4O2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1',3'-dibenzyl-6,11,11-trimethyl-9-(morpholin-4-ylmethyl)spiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one |
InChI |
InChI=1S/C35H40N4O2/c1-26-20-30-29(25-36-16-18-41-19-17-36)22-34(2,3)39-32(30)31(21-26)35(33(39)40)37(23-27-10-6-4-7-11-27)14-15-38(35)24-28-12-8-5-9-13-28/h4-13,20-22H,14-19,23-25H2,1-3H3 |
InChI Key |
CHPFQBBAKVTGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2CN5CCOCC5)(C)C)N(CCN4CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene-1,4-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11027355.png)
![5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B11027360.png)
![3-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11027368.png)
![8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11027370.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11027375.png)
![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11027377.png)
![4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one](/img/structure/B11027378.png)

![methyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11027391.png)
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B11027399.png)
![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11027414.png)
![4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11027415.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11027437.png)

